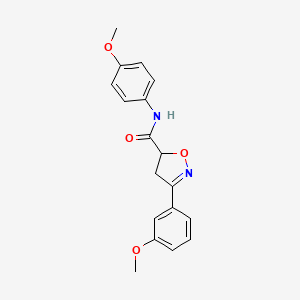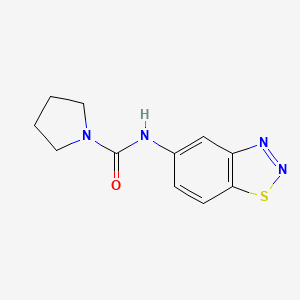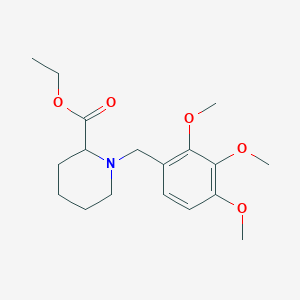
3-methyl-N-(4-methylphenyl)-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-methylisoxazole-5-carboxamides involves a one-pot synthesis approach from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole. This process yields a variety of 3-methylisoxazole-5-carboxamides with different N-substituents and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles under controlled reaction conditions (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide, has been extensively studied using vibrational spectroscopy (FT-IR and FT-Raman) and density functional methods. These studies provide detailed insights into the equilibrium geometry, harmonic vibrational wavenumbers, and various bonding features of the molecule, aiding in the understanding of the molecular structure of 3-methyl-N-(4-methylphenyl)-5-isoxazolecarboxamide analogs (Shahidha et al., 2014).
Chemical Reactions and Properties
3-Methyl-N-(4-methylphenyl)-5-isoxazolecarboxamide and its derivatives engage in a variety of chemical reactions, demonstrating a range of reactivities due to the isoxazole ring. For instance, the synthesis of isoxazole amino esters showcases the compound's ability to participate in reactions that result in structurally complex and functionally diverse products (Smith et al., 1991).
Physical Properties Analysis
The physical properties of compounds related to 3-methyl-N-(4-methylphenyl)-5-isoxazolecarboxamide, such as crystal structure and thermal stability, are crucial for understanding their behavior in various conditions. Studies have revealed the crystal structure and provided detailed insights into the thermal stability, melting points, and solubility of these compounds, which are essential for their application in chemical syntheses and material science (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of 3-methyl-N-(4-methylphenyl)-5-isoxazolecarboxamide derivatives, including reactivity, chemical stability, and interactions with other molecules, are of great interest. Research has focused on their nucleophilic and electrophilic reaction sites, providing insights into their potential chemical reactivity and interactions in biological systems or synthetic pathways (Hassan et al., 2019).
Aplicaciones Científicas De Investigación
Pharmacological Applications
Anticancer Properties : Isoxazolines, including compounds similar to 3-methyl-N-(4-methylphenyl)-5-isoxazolecarboxamide, have been recognized for their anticancer potential. Research indicates that isoxazoline derivatives found in natural sources have been evaluated as anticancer agents, showing promise in the development of novel therapeutic strategies (Kaur et al., 2014).
Environmental and Chemical Degradation Studies
Advanced Oxidation Processes : The degradation of various compounds, including pharmaceuticals in aquatic environments, has been studied extensively to understand the removal efficiency of advanced oxidation processes (AOPs). Such processes are crucial for mitigating the environmental impact of recalcitrant compounds, providing insights into the degradation pathways, by-products, and potential toxicity of the degradation products (Qutob et al., 2022).
Material Science and Engineering
Chemosensors Development : The compound's derivatives are pivotal in developing chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. The unique structural features of 3-methyl-N-(4-methylphenyl)-5-isoxazolecarboxamide derivatives allow for high selectivity and sensitivity in sensing applications, demonstrating the compound's versatility in analytical chemistry (Roy, 2021).
Propiedades
IUPAC Name |
3-methyl-N-(4-methylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)13-12(15)11-7-9(2)14-16-11/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKBVWYULPYEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)



![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)
![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)
![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)

![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)
![9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517354.png)


![N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide](/img/structure/B5517371.png)